Product packaging for 6-Chloro-[1,1'-biphenyl]-2-carbonitrile(Cat. No.:)

6-Chloro-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B12953009
M. Wt: 213.66 g/mol
InChI Key: YFLKIQRYVXYHRU-UHFFFAOYSA-N
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Description

6-Chloro-[1,1'-biphenyl]-2-carbonitrile is a significant chemical intermediate in pharmaceutical research and development, particularly in the synthesis of kinase inhibitors. Its primary research value lies in its role as a key precursor in the construction of molecules that target specific signaling pathways involved in disease progression. For instance, this compound is a critical building block in the multi-step synthesis of Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) that is approved for the treatment of advanced renal cell carcinoma [https://pubchem.ncbi.nlm.nih.gov/compound/6450551]. The structural core of this compound, featuring a biphenyl system with chloro and cyano functional groups, allows for further functionalization to create complex, drug-like molecules that can interact with ATP-binding sites of various kinases. Researchers utilize this compound in medicinal chemistry programs aimed at developing new therapeutic agents for oncology and other areas where kinase signaling is dysregulated. As a versatile synthetic intermediate, it enables the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of potential drug candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClN B12953009 6-Chloro-[1,1'-biphenyl]-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

3-chloro-2-phenylbenzonitrile

InChI

InChI=1S/C13H8ClN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H

InChI Key

YFLKIQRYVXYHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1,1 Biphenyl 2 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orgamazonaws.com For 6-Chloro-[1,1'-biphenyl]-2-carbonitrile, the most logical and common disconnection occurs at the C-C bond between the two phenyl rings. This disconnection simplifies the target molecule into two key synthons: a substituted halobenzonitrile and a phenyl group donor.

This primary disconnection leads to two main forward-synthetic strategies:

Strategy A: Coupling a 2-chloro-6-halobenzonitrile derivative with a phenyl organometallic reagent.

Strategy B: Coupling a phenyl halide with a 2-chloro-6-cyanophenyl organometallic reagent.

A secondary disconnection strategy involves the C-CN bond. This approach considers the nitrile group as a functional group that can be introduced late in the synthesis, typically from an amino precursor via a Sandmeyer reaction. This would require the prior synthesis of 6-chloro-[1,1'-biphenyl]-2-amine.

Classical Approaches to Biphenyl (B1667301) and Nitrile Synthesis Applied to this compound Precursors

Classical methods, while sometimes requiring harsh conditions, remain fundamental in organic synthesis and can be applied to create the necessary precursors or the final product itself.

Sandmeyer Reactions and Derivatives for Nitrile Formation

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. wikipedia.orgnumberanalytics.com Discovered by Traugott Sandmeyer in 1884, this reaction typically uses copper(I) cyanide (CuCN) to replace the diazonium group (-N₂⁺) with a nitrile group (-CN). wikipedia.orggeeksforgeeks.org

In the context of synthesizing this compound, this method would be applied to a precursor, 6-chloro-[1,1'-biphenyl]-2-amine. The synthesis would proceed in two main steps:

Diazotization: The amine is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form the corresponding diazonium salt. numberanalytics.commnstate.edu

Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a cyanide group, yielding the target this compound and liberating nitrogen gas. geeksforgeeks.orgnih.gov

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While effective, the Sandmeyer reaction can be hazardous due to the potentially explosive nature of diazonium salts. geeksforgeeks.org

Ullmann and Related Coupling Reactions for Biphenyl Formation

The Ullmann reaction, first reported in 1901, is a classic method for forming C-C bonds between aryl halides, typically using copper powder or copper bronze at high temperatures. operachem.com This reaction is a homocoupling or cross-coupling of aryl halides to synthesize symmetrical or unsymmetrical biphenyls. researchgate.net

To synthesize this compound, an Ullmann coupling could theoretically involve the reaction between 2-chloro-6-iodobenzonitrile (B29706) and benzene (B151609), or more practically, the cross-coupling of two different aryl halides. However, the classic Ullmann conditions are often harsh, requiring high temperatures (often over 200°C) and stoichiometric amounts of copper, and can result in low yields and byproducts, particularly in cross-coupling scenarios. operachem.comnih.gov Modern modifications have improved the reaction's scope and conditions, but for sterically hindered substrates, yields can remain modest compared to newer methods. For instance, studies comparing Suzuki and Ullmann couplings for synthesizing sterically hindered polychlorinated biphenyls found that Suzuki couplings gave significantly better yields (65–98%) compared to the classic Ullmann reaction (20–38%). nih.gov

Modern Cross-Coupling Strategies in the Synthesis of this compound

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions, which offer high efficiency, selectivity, and functional group tolerance under milder conditions than classical methods.

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, utilizing a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This method is widely favored for its mild reaction conditions, commercial availability of reagents, and the non-toxic nature of the boron-containing byproducts. organic-chemistry.org

The synthesis of this compound via Suzuki coupling typically involves the reaction of phenylboronic acid with a dihalobenzonitrile, such as 2-bromo-6-chlorobenzonitrile (B1293626) or 2-chloro-6-iodobenzonitrile. The reactivity of the halide follows the order I > Br > Cl, making aryl iodides and bromides the preferred substrates. libretexts.org

Key components of the Suzuki-Miyaura coupling include:

Palladium Catalyst: Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and more advanced catalysts with specialized phosphine (B1218219) ligands like XPhos or SPhos, which are effective for challenging substrates. nih.gov

Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is essential for the catalytic cycle.

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.

Recent studies have focused on optimizing conditions for electron-poor substrates, such as polyfluorinated biphenyls, which can be challenging to couple. These studies provide a toolkit for synthesizing electron-deficient biphenyls, which is applicable to compounds like this compound. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis This table presents generalized conditions and findings from various studies on Suzuki-Miyaura couplings and may not be specific to the exact synthesis of this compound but are representative of the methodologies.

Electrophile Nucleophile Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
Aryl Iodide/Bromide Phenylboronic Acid Pd(dba)₂ / DPDB K₃PO₄ Toluene 100 65-98 nih.gov
6-Chloropurines Arylboronic Acids Na₂PdCl₄ / cataCXium F sulf - Water / n-Butanol - - nih.gov
Tetrafluoroiodobenzene Trifluoroboronic Acid Pd₂(dba)₃ / XPhos Na₂CO₃ THF/Toluene/H₂O 95 High nih.gov
Aryl Halides Arylboronate Esters Copper(I) Catalysts tBuONa Toluene 80 - orgsyn.org

Negishi and Stille Coupling Protocols

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming C-C bonds and is known for its high functional group tolerance. wikipedia.org The synthesis of this compound could be achieved by coupling phenylzinc chloride with a 2-chloro-6-halobenzonitrile or by coupling a (2-chloro-6-cyanophenyl)zinc halide with an aryl halide. Palladium catalysts generally provide higher yields and broader functional group tolerance than nickel catalysts. wikipedia.org

Stille Coupling

The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.org The key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. organic-chemistry.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

For the synthesis of this compound, the Stille coupling could proceed by reacting a tributylphenylstannane with a 2-chloro-6-halobenzonitrile in the presence of a palladium catalyst like Pd(PPh₃)₄. libretexts.org Additives such as copper(I) salts can accelerate the reaction. organic-chemistry.org

Table 2: Comparison of Modern Cross-Coupling Reactions

Reaction Organometallic Reagent Catalyst Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron (R-B(OH)₂) Palladium Low toxicity, stable reagents, mild conditions Base-sensitive substrates can be problematic
Negishi Organozinc (R-ZnX) Palladium or Nickel High reactivity and functional group tolerance Moisture and air-sensitive reagents
Stille Organotin (R-SnR'₃) Palladium Excellent functional group tolerance, stable reagents High toxicity of tin compounds

Buchwald-Hartwig Amination Precursors

C-H Activation and Direct Arylation Approaches in this compound Synthesis

The synthesis of biphenyl-2-carbonitrile derivatives has been effectively achieved through palladium-catalyzed C-H activation, where the nitrile group itself acts as a directing group to facilitate arylation at the ortho-position. google.com This strategy offers an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

A plausible route to this compound via this method would involve the direct arylation of 2-chlorobenzonitrile (B47944) with benzene or a phenylating agent. The palladium(II) catalyst, often in a trifluoroacetic acid (TFA) medium, would coordinate to the nitrile group, enabling the activation of the C-H bond at the C6 position, followed by coupling with the aryl partner. google.com

Similarly, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool. google.com These reactions can utilize user-friendly organosilicon reagents as coupling partners. google.com A hypothetical synthesis could involve the reaction of a 2-chlorobenzonitrile derivative with a phenylsilane (B129415) in the presence of a rhodium catalyst.

Key methodologies for related biphenyl-2-carbonitrile syntheses are summarized below:

MethodCatalyst SystemKey FeaturesReference(s)
Pd(II)-Catalyzed C-H ArylationPd(OAc)₂ in TFAUtilizes the nitrile as a directing group for ortho-arylation of benzonitriles with aryl halides. google.com
Rh(III)-Catalyzed C-H Hiyama Coupling[Cp*RhCl₂]₂ / AgSbF₆Couples benzimidate derivatives (as nitrile precursors) with arylsilanes. google.com
Nickel-Catalyzed Cross-CouplingNickel catalyst with diphosphine ligandCouples arylzinc or arylmagnesium reagents with 2-chlorobenzonitrile. google.com

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. This includes the use of safer solvents, renewable materials, and more sustainable catalysts.

A significant advancement in the synthesis of biphenyl-2-carbonitriles is the use of water as a sustainable solvent. google.com Research has demonstrated that rhodium(III)-catalyzed C-H Hiyama cross-coupling reactions can proceed efficiently in water, offering a non-toxic and environmentally benign alternative to traditional organic solvents like DMF or dioxane. google.com For the synthesis of a related biphenyl-2-carbonitrile, water was found to be the optimal solvent, leading to significantly higher yields compared to organic solvents. google.com This approach could potentially be adapted for the synthesis of this compound.

Furthermore, Suzuki-Miyaura couplings, a primary method for biphenyl synthesis, have been successfully performed in water or water/alcohol mixtures for related substrates, such as 6-chloropurines, using water-soluble ligands. mdpi.comresearchgate.net

While palladium has been the dominant catalyst for cross-coupling reactions, its high cost and toxicity have driven research into more abundant and less toxic first-row transition metals. rsc.org

Nickel Catalysis: Nickel catalysts have proven effective for the cross-coupling of aryl chlorides, such as 2-chlorobenzonitrile, with organozinc reagents to form biaryl compounds. google.com

Iron and Cobalt Catalysis: Iron and cobalt are highly attractive, earth-abundant alternatives. Iron-catalyzed Suzuki-Miyaura reactions have been developed for synthesizing biphenyl derivatives, noted for reducing homocoupling byproducts. rsc.org Although not specifically documented for this compound, these systems represent a frontier in sustainable biphenyl synthesis. rsc.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The yield of this compound is highly dependent on the chosen synthetic route and the careful optimization of reaction parameters. Drawing parallels from the synthesis of structurally similar compounds, such as 4'-chloro-2-nitrobiphenyl (B3055000) via Suzuki coupling, several factors are critical. researchgate.net

A systematic optimization process would typically involve screening:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. For a related synthesis, various phosphine ligands were tested, with dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphane providing the highest yield (95%). researchgate.net

Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.

Solvent: Solvents like toluene, dioxane, or DMF/water mixtures are commonly used. researchgate.netgoogle.com The optimal choice depends on the specific catalyst system and substrates.

Temperature and Reaction Time: These parameters are often interdependent. For the synthesis of 4'-chloro-2-nitrobiphenyl, the yield increased from 78% at 3.5 hours to 95% after 10 hours at 110 °C. researchgate.net

The following table illustrates an example of parameter optimization for a related Suzuki-Miyaura reaction that could serve as a model for optimizing the synthesis of this compound.

Table 1: Model Optimization Parameters for Suzuki-Miyaura Coupling

Parameter Variation Observation Reference
Ligand Different phosphine ligands (L1, L2, L3) Ligand L2 gave the highest yield (95%). researchgate.net
Catalyst Loading 0.05 mol% vs. 0.1 mol% 0.1 mol% provided the optimal yield. researchgate.net
Reaction Time 3.5h, 6h, 10h Yield increased with time, peaking at 10h. researchgate.net

| Solvent | Toluene, Dioxane, DMF | Toluene was found to be the most effective solvent. | researchgate.net |

Analysis of Byproduct Formation and Selectivity in Synthetic Routes to this compound

Controlling selectivity and minimizing byproduct formation are critical challenges in the synthesis of specifically substituted biphenyls.

In Suzuki-Miyaura reactions , a common byproduct is the homocoupling of the boronic acid starting material, forming a biphenyl derived from two boronic acid molecules. rsc.org Another potential side product is the deborylation of the boronic acid. Careful control of the reaction conditions, particularly the exclusion of oxygen and the choice of base and ligand, can minimize these unwanted reactions. mdpi.com

In C-H activation and direct arylation routes starting from 2-chlorobenzonitrile, regioselectivity is a primary concern. While the nitrile group strongly directs arylation to the ortho C-H bonds (C2 and C6), the presence of the chloro substituent at C2 means the reaction must selectively occur at the C6 position. Incomplete selectivity could lead to the formation of other isomers. Furthermore, homocoupling of the aryl halide starting material can be a significant competing reaction. rsc.org

The analysis of byproducts typically involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities in the crude reaction mixture.

Advanced Mechanistic Studies and Reactivity of 6 Chloro 1,1 Biphenyl 2 Carbonitrile

Reaction Pathways and Transition State Analysis of 6-Chloro-[1,1'-biphenyl]-2-carbonitrile Transformations

Detailed mechanistic studies, including transition state analysis, for this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from computational and experimental studies on related substituted biphenyls.

The conformation of the biphenyl (B1667301) system is a critical factor in its reactivity. Biphenyl itself is not planar in the gas phase, exhibiting a dihedral angle of approximately 44.4° due to steric hindrance between the ortho-hydrogens. utah.edulibretexts.org For this compound, the ortho-substituents (chloro and cyano groups) create significant steric strain, influencing the torsional barrier of the C-C single bond connecting the two phenyl rings. libretexts.org The size and electronic nature of these ortho-substituents are key to determining the energy barrier for rotation. nih.gov Computational studies using density functional theory (DFT) on various substituted biphenyls have shown that the stability of ground and transition states during torsional isomerization is significantly impacted by dispersive interactions between the substituents. rsc.org The transition state for this rotation likely involves a planar conformation, which is energetically unfavorable due to the steric clash of the ortho groups. utah.edu This rotational barrier can lead to atropisomerism, where conformational isomers are stable and isolable at room temperature. libretexts.org

Reactive molecular dynamics simulations on related polychlorinated biphenyls (PCBs) indicate that decomposition pathways are complex, often involving multi-step radical mechanisms. nih.gov The rate-determining step in such transformations is the one with the highest activation energy. nih.gov For transformations involving this compound, reaction pathways would be highly dependent on the specific reagents and conditions, which could favor reactions at the nitrile group, the chloro substituent, or the aromatic rings.

Reactivity of the Nitrile Functionality in this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. Its reactivity in this compound is influenced by the electronic effects of the biphenyl system and the chloro substituent.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This nucleophilic addition is a fundamental reaction of nitriles. numberanalytics.com

Common nucleophilic additions to aromatic nitriles include:

Grignard Reagents: Reaction with Grignard reagents (R-MgX) followed by hydrolysis yields ketones. The intermediate imine is formed, which is then hydrolyzed.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the nitrile group to form intermediates that can be hydrolyzed to ketones.

Hydrocyanation: The addition of hydrogen cyanide (HCN) can occur, although this is more common with aldehydes and ketones to form cyanohydrins. libretexts.orglibretexts.org

Addition of Amines, Alcohols, and Thiols: These nucleophiles can add to the nitrile group to form amidines, imidates, and thioimidates, respectively. numberanalytics.com Studies on 2-cyanopyridine (B140075) derivatives show that the addition of thiols, like the amino acid cysteine, can lead to the formation of a thioimidate intermediate. nih.gov

The steric hindrance from the adjacent phenyl ring and the chloro group in this compound may slow the rate of nucleophilic addition compared to less hindered nitriles.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. numberanalytics.com

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. numberanalytics.com Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium can also achieve this transformation. researchgate.net Studies on the reduction of benzonitriles have shown that electron-withdrawing groups, such as chlorine, can accelerate the reaction. nih.govacs.org For example, 2,4-dichlorobenzonitrile (B1293624) is reduced to the corresponding benzylamine (B48309) in high yield at room temperature. nih.govacs.org

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents like diisobutylaluminum hydride (DIBAL-H). numberanalytics.com Another method involves the use of calcium hypophosphite with a nickel(II) complex, which has been shown to be effective for a range of aromatic nitriles bearing various functional groups, including chloro substituents. rsc.org

Table 1: Reductive Transformations of Aromatic Nitriles
TransformationReagent(s)ProductReference
Reduction to Primary AmineLiAlH₄-CH₂NH₂ numberanalytics.com
Reduction to Primary AmineH₂/Raney Ni-CH₂NH₂ researchgate.net
Reduction to Primary AmineDiisopropylaminoborane/LiBH₄ (cat.)-CH₂NH₂ nih.govacs.org
Reduction to AldehydeDIBAL-H-CHO numberanalytics.com
Reduction to AldehydeCa(H₂PO₂)₂/Ni(II) complex-CHO rsc.org

Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. numberanalytics.comchemguide.co.uk

Hydrolysis to Carboxylic Acids: Heating a nitrile under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) results in the formation of a carboxylic acid. chemguide.co.uk In acidic hydrolysis, the final product is the free carboxylic acid, while basic hydrolysis initially yields the carboxylate salt, which must be acidified to obtain the free acid. chemguide.co.uklumenlearning.com The reaction proceeds through an amide intermediate. chemguide.co.uk Steric hindrance around the nitrile group, as is present in this compound, can significantly slow the rate of hydrolysis. acs.orgacs.org

Hydrolysis to Amides (Amidation): The hydrolysis of nitriles can often be stopped at the amide stage under controlled conditions. lumenlearning.comyoutube.com For instance, using catalytic amounts of sodium hydroxide (B78521) in a suitable solvent has been shown to selectively hydrate (B1144303) a nitrile to an amide. youtube.com Various catalytic systems, including those based on enzymes or transition metals, can also facilitate this transformation. youtube.com The direct synthesis of amides from carboxylic acids and amines is a related process, with numerous methods developed for this purpose. rsc.orgnih.govorganic-chemistry.orgarkat-usa.orgnih.gov

Table 2: Hydrolysis and Amidation of Aromatic Nitriles
ReactionConditionsIntermediateFinal ProductReference
Acidic HydrolysisHeat with dilute acid (e.g., HCl)AmideCarboxylic Acid chemguide.co.uklumenlearning.com
Alkaline HydrolysisHeat with aqueous base (e.g., NaOH)AmideCarboxylate Salt chemguide.co.uk
Selective HydrationControlled conditions (e.g., cat. base)-Amide youtube.com

Reactivity of the Chloro Substituent in this compound

The chloro group attached to the biphenyl ring is a potential site for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides. libretexts.orglibretexts.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom). libretexts.org This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the nitrile group (-CN) is a strong electron-withdrawing group. However, it is located on the adjacent phenyl ring. Its ability to activate the chloro-substituted ring for SₙAr depends on the extent of electronic communication between the two rings, which is influenced by the dihedral angle. The chloro group itself is on a ring that is ortho to the point of attachment of the other ring. The cyano group is also ortho to this attachment point. The electronic influence of the cyano group on the chloro-substituted ring is therefore complex. Nonetheless, the presence of the cyano group generally increases the electrophilicity of the biphenyl system, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted chlorobiphenyl. youtube.com Some computational studies suggest that certain nucleophilic aromatic substitutions may proceed through a concerted (cSNAr) mechanism rather than the classical two-step process, particularly with certain substrates and nucleophiles. nih.gov

Cross-Coupling Reactivity as an Electrophile

The this compound molecule serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. The reactivity of the C-Cl bond is influenced by the electron-withdrawing cyano group and the steric hindrance imposed by the ortho-phenyl group. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition to a Pd(0) center, modern catalyst systems with specialized ligands can effectively facilitate these transformations. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds. libretexts.org For a substrate like this compound, coupling with an arylboronic acid would yield a terphenyl derivative. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the robust C-Cl bond. libretexts.org While specific studies on this exact substrate are not prevalent, related transformations, such as the coupling of 2-bromoaryl acetonitriles with arylboronic acids, proceed efficiently under standard Suzuki-Miyaura conditions. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, converting the aryl chloride to an arylamine. wikipedia.orgnumberanalytics.com The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base to couple the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of sophisticated, sterically hindered phosphine ligands has been crucial for extending the scope of this reaction to include less reactive aryl chlorides. nih.gov A single ligand system, such as BippyPhos, has shown unprecedented scope in the amination of various (hetero)aryl chlorides with a wide range of amine coupling partners. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides to form internal alkynes. wikipedia.orglibretexts.org The classic protocol uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com The reactivity order for the halide is typically I > Br > Cl > F. wikipedia.org Therefore, the coupling of this compound would likely require optimized conditions, such as higher temperatures or the use of highly active catalyst systems, to achieve good yields. Copper-free variations of the Sonogashira coupling have also been developed. libretexts.orgnih.gov

Table 1: Illustrative Conditions for Cross-Coupling of Aryl Chlorides

Coupling ReactionCatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10070-95
Buchwald-Hartwig Pd₂(dba)₃, BrettPhosNaOtBuToluene80-11075-98
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃NTHF25-6560-90

This table presents typical conditions for the cross-coupling of generic aryl chlorides and is intended for illustrative purposes, as specific data for this compound is limited in the reviewed literature.

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond in this compound can undergo homolytic cleavage to form a biphenyl radical. This process can be initiated by photolysis (UV light) or with chemical radical initiators. The high bond dissociation energy of an aryl C-Cl bond (approx. 327 kJ mol⁻¹) means that significant energy input is required for cleavage. nih.gov

Photochemical studies on related polychlorinated biphenyls (PCBs) provide insight into potential reaction pathways. For instance, the photolysis of 4'-chloro-2-hydroxybiphenyl in aqueous acetonitrile (B52724) leads to dehydrochlorination. hku.hk Computational studies suggest that photoexcitation leads to elongation of the C-Cl bond, followed by HCl elimination to form a biradical intermediate. hku.hk A similar pathway could be envisioned for this compound, where irradiation would generate a 2-cyano-[1,1'-biphenyl]-6-yl radical. This highly reactive intermediate could then abstract a hydrogen atom from the solvent or participate in other radical processes.

Alternatively, heterogeneous photocatalysis offers a method for activating strong C-Cl bonds under milder conditions. For example, a Cu/ZnO photocatalyst has been shown to effectively drive the homo-coupling of benzyl (B1604629) chloride at room temperature by generating benzyl radicals. nih.gov This suggests that similar catalytic systems could potentially activate the C-Cl bond in this compound to facilitate radical-mediated transformations. Radical C-C bond cleavage reactions have become an increasingly utilized method for transformations that are complementary to traditional ionic processes. rsc.org

Electrophilic Aromatic Substitution on the Biphenyl Core of this compound

Electrophilic aromatic substitution (EAS) on the biphenyl core of this molecule is complex due to the competing directing effects of the substituents. The two phenyl rings are electronically distinct.

Ring A (substituted with -Cl and -CN): The nitrile group (-CN) is a powerful electron-withdrawing group and a meta-director. The chlorine atom (-Cl) is also deactivating but is an ortho-, para-director. Combined, these groups strongly deactivate this ring towards electrophilic attack. Any substitution would be strongly disfavored. The high degree of deactivation may even render this ring susceptible to nucleophilic aromatic substitution (SNAr), where the electron-withdrawing groups stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.orgopenstax.org

Ring B (unsubstituted phenyl): This ring is activated by the substituted phenyl group to which it is attached, which acts as an ortho-, para-director. Therefore, electrophilic attack is most likely to occur on this ring.

Recent studies on nitrile-directed C-H functionalization provide a compelling model for the reactivity of this system. It has been shown that a 2-cyanobiphenyl substrate can direct C-H olefination, acetoxylation, and iodination to the meta-position of the unsubstituted phenyl ring. escholarship.org This remote meta-selectivity is achieved through a ligand-containing Pd-Ag heterodimeric transition state, where the nitrile group coordinates to the metal center, creating a U-shaped conformation that favors the activation of the remote C-H bond. escholarship.org This contrasts with typical EAS, suggesting that under transition-metal-catalyzed conditions, the nitrile group can override the inherent ortho-, para-directing effect of the aryl substituent.

Table 2: Predicted Regioselectivity of Electrophilic Attack on this compound

Reaction TypeReagentsPredicted Major Product PositionRationale
Classical EAS (e.g., Nitration) HNO₃, H₂SO₄para-position of the unsubstituted ringThe phenyl group is an ortho-, para-director; the para-position is sterically more accessible.
Pd-Catalyzed C-H Functionalization Pd(OAc)₂, Ligand, Ag₂CO₃meta-position of the unsubstituted ringNitrile-directed remote C-H activation via a dimeric transition state. escholarship.org

Kinetics and Thermodynamic Parameters of Key Transformations Involving this compound

Detailed kinetic and thermodynamic data for transformations involving this compound are not widely reported in the literature. However, parameters can be estimated or inferred from studies on analogous systems.

Kinetics: The rates of cross-coupling reactions are highly dependent on the catalyst, ligand, base, solvent, and temperature. The rate-determining step in many palladium-catalyzed couplings, such as Buchwald-Hartwig amination, is often the initial oxidative addition of the aryl halide to the Pd(0) complex. numberanalytics.com For aryl chlorides, this step is generally slower than for aryl bromides or iodides, necessitating more active catalysts or higher temperatures to achieve reasonable reaction rates. Concerted nucleophilic aromatic substitution (cSNAr) reactions have been identified, which avoid high-energy intermediates and proceed with activation energies between 20 and 25 kcal/mol, broadening the scope beyond traditionally activated substrates. nih.gov

Thermodynamics: A key thermodynamic parameter relevant to this compound is the rotational energy barrier around the C-C single bond connecting the two phenyl rings. This barrier determines the stability of its atropisomers. Studies on structurally related, bridged biphenyl cyclophanes have used ¹H-NMR coalescence measurements and the Eyring equation to determine the free energy of activation (ΔG‡) for this rotation. researchgate.net For a series of di-para-substituted propyl-bridged biphenyls, ΔG‡ values were found to be in the range of 60-80 kJ/mol, influenced by the electronic nature of the substituents. researchgate.net DFT calculations can complement these experimental findings by modeling the planar transition state of the isomerization process. researchgate.net

Table 3: Representative Free Energies of Activation for Atropisomerization in Substituted Biphenyls

Substituent (para, para')ΔG‡ (kJ/mol) at Coalescence Temp. (K)
NO₂ / NO₂79.5 at 363 K
H / H67.4 at 303 K
OMe / OMe61.9 at 283 K
NMe₂ / NMe₂60.7 at 273 K

Data adapted from studies on propyl-bridged biphenyl cyclophanes and serves to illustrate the magnitude of rotational barriers. researchgate.net Direct thermodynamic data for this compound is not available in the reviewed literature.

Stereochemical Aspects of Reactions Involving this compound Precursors or Derivatives

The most significant stereochemical feature of this compound is atropisomerism. wikipedia.org This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, due to the steric bulk of the substituents at the ortho-positions (chlorine, cyano group, and the opposing phenyl ring). This restricted rotation leads to the existence of stable, non-interconverting enantiomers (or diastereomers if another chiral center is present). wikipedia.orgprinceton.edu

The stability of these atropisomers is defined by the rotational energy barrier. A half-life of interconversion greater than 1000 seconds at a given temperature is a common criterion for atropisomers to be considered stable and isolable. wikipedia.org The presence of three distinct ortho-substituents (Cl, CN on one ring, H on the other) in the parent structure of this compound makes it an axially chiral molecule.

Reactions involving this scaffold must consider this stereochemical element. For instance, an enantioselective synthesis of a precursor could establish a specific atropisomeric configuration. Conversely, reactions on the racemic biphenyl could be designed to be atroposelective, favoring the formation of one enantiomer over the other. Recent strategies for synthesizing atropisomeric biaryls include dynamic kinetic resolution and central-to-axial chirality transfer. nih.govnih.gov In such a transfer, a pre-existing stereocenter is used to control the axial chirality during an aromatization step that creates the hindered biaryl axis. nih.gov The unique stereochemistry of atropisomers can be leveraged in fields like materials science and drug discovery, where each enantiomer may exhibit different physical or biological properties. nih.gov

Computational and Theoretical Investigations of 6 Chloro 1,1 Biphenyl 2 Carbonitrile

Electronic Structure Calculations (DFT, ab initio) for 6-Chloro-[1,1'-biphenyl]-2-carbonitrile

Electronic structure calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules. nih.govnih.gov These methods allow for the detailed examination of molecular orbitals, electron density distribution, and electrostatic potential surfaces, which are crucial for predicting the reactivity and behavior of this compound.

The distribution of electrons within a molecule is described by its molecular orbitals (MOs), primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key determinants of a molecule's chemical reactivity and electronic properties.

For this compound, the HOMO is expected to be predominantly localized on the phenyl ring that is less substituted, acting as the primary electron donor. Conversely, the LUMO is anticipated to be concentrated on the phenyl ring bearing the electron-withdrawing chloro and cyano groups, which function as electron acceptors. The electron density distribution would likely be polarized, with a higher electron density around the nitrogen atom of the cyano group and the chlorine atom, and a lower electron density on the carbon atoms attached to these substituents.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These values are illustrative and represent typical energies for similar aromatic compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

Conformational Analysis and Energy Minima of this compound

The conformation of biphenyls, defined by the dihedral angle between the two phenyl rings, is a critical factor in determining their physical and biological properties. libretexts.org The presence of substituents on the rings can significantly influence the preferred conformation and the energy barriers to rotation. tandfonline.comtandfonline.com

The rotation around the single bond connecting the two phenyl rings in biphenyls is not entirely free due to steric hindrance between the ortho substituents. libretexts.org This leads to a torsional barrier that the molecule must overcome to rotate from one conformation to another. The height of this barrier is dependent on the size and nature of the substituents.

For this compound, the presence of a chlorine atom and a cyano group in the ortho positions of one of the rings introduces significant steric strain. This strain is expected to result in a non-planar ground state conformation, with a dihedral angle significantly different from 0° (planar) or 90° (perpendicular). The torsional barrier for rotation through the planar conformation is expected to be substantial due to the steric clash between the chloro, cyano, and hydrogen substituents on the adjacent ring.

Table 2: Estimated Torsional Barriers for Substituted Biphenyls

CompoundOrtho SubstituentsEstimated Rotational Barrier (kcal/mol)
Biphenyl (B1667301)H, H~1.5-2.0
2-MethylbiphenylH, CH₃~6.0
2,2'-DimethylbiphenylCH₃, CH₃>15
This compoundCl, CNLikely in the range of 10-20

Note: The value for this compound is an estimation based on the size of the substituents.

The chloro and cyano substituents on the 6- and 2-positions of one of the phenyl rings in this compound play a crucial role in dictating the molecule's stable conformation. nih.gov The steric bulk of the chlorine atom and the linear cyano group will force the two phenyl rings to adopt a twisted conformation to minimize van der Waals repulsion. ic.ac.uk

Computational studies on similar substituted biphenyls have shown that the equilibrium dihedral angle is a balance between the steric hindrance of the ortho substituents and the electronic effects that favor conjugation (planarity). nih.gov For this compound, the steric repulsion is expected to be the dominant factor, leading to a significantly twisted structure. The exact dihedral angle of the energy minimum conformation can be precisely determined through computational methods like DFT by performing a potential energy surface scan of the torsional angle.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. arxiv.orgnih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureWavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm)
IR Spectroscopy C≡N stretch~2230-2240
C-Cl stretch~700-800
Aromatic C-H stretch~3000-3100
¹H NMR Spectroscopy Aromatic Protons~7.0-8.0
¹³C NMR Spectroscopy Nitrile Carbon~115-120
Carbon attached to Chlorine~130-135
Other Aromatic Carbons~120-140
UV-Vis Spectroscopy π → π* transitions~200-280
n → π* transitions~280-320

Note: These are typical ranges for the respective functional groups and electronic transitions and serve as an estimation.

The predicted Infrared (IR) spectrum would show characteristic absorption bands for the cyano group (C≡N stretching) and the carbon-chlorine bond (C-Cl stretching), in addition to the typical bands for the aromatic rings. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts for the protons and carbons can also be calculated. researchgate.net The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and cyano groups, leading to downfield shifts for the protons on the substituted ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms attached to the substituents.

UV-Vis spectroscopy predictions would involve calculating the electronic transitions between molecular orbitals. The π → π* transitions of the aromatic systems would likely appear in the shorter wavelength UV region, while the n → π* transitions associated with the non-bonding electrons of the nitrogen and chlorine atoms might be observed at longer wavelengths. nih.gov The non-planar conformation of the molecule would likely result in a blue shift (hypsochromic shift) of the main absorption bands compared to a hypothetical planar biphenyl system due to reduced conjugation.

Reaction Mechanism Elucidation through Computational Methods for this compound Transformations

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, thereby clarifying the intricate steps involved in the transformation of "this compound." Such studies can predict the most likely reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

One of the primary synthetic routes to substituted biphenyls like the target molecule is the Suzuki-Miyaura cross-coupling reaction. nih.govnumberanalytics.com This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. nih.govnumberanalytics.com For the synthesis of "this compound," a plausible pathway would involve the reaction of 2-chloro-6-cyanophenylboronic acid with chlorobenzene, or 2-bromo-6-chlorobenzonitrile (B1293626) with phenylboronic acid, in the presence of a palladium catalyst.

The generally accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Computational studies on similar systems have delineated the energetic landscape of this cycle.

The transition state is a critical, fleeting molecular configuration at the peak of the energy barrier between reactants and products. youtube.com Its characterization is a key achievement of computational chemistry. For the transformations of "this compound," such as its synthesis via Suzuki coupling, each step in the catalytic cycle has a corresponding transition state.

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond. For a substrate like 2-bromo-6-chlorobenzonitrile, computational models can determine the geometry and energy of the transition state for the oxidative addition of the Pd(0) complex to the C-Br bond. This process leads to a Pd(II) intermediate. semanticscholar.org

Transmetalation: In this step, the phenyl group from the phenylboronic acid is transferred to the palladium(II) complex, displacing the halide. The transition state for this step involves a bridged structure containing both the palladium center and the boron atom.

Reductive Elimination: This is the final step, where the two organic fragments (the 2-chloro-6-cyanophenyl and the phenyl groups) are coupled, forming the C-C bond of the biphenyl and regenerating the Pd(0) catalyst. The transition state is characterized by the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond. numberanalytics.com

Computational modeling of nucleophilic substitution (SN2) reactions, for instance, has provided detailed insights into transition state structures, which are typically trigonal bipyramidal. nih.gov While direct nucleophilic substitution on the chloro-group of "this compound" is challenging due to the steric hindrance and the electronic nature of the aryl halide, computational studies can still model the potential energy surface for such a reaction, revealing a high activation barrier. nih.gov

A hypothetical reaction coordinate for the Suzuki coupling synthesis of "this compound" would show the relative energies of the reactants, intermediates, transition states, and products, providing a comprehensive map of the reaction pathway.

The energy profile of a reaction provides a quantitative depiction of the energy changes that occur as reactants are converted into products. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate, a detailed energy diagram can be constructed.

For the Suzuki coupling synthesis of "this compound," density functional theory (DFT) calculations could be employed to generate such a profile. The profile would likely show that the reductive elimination step is often the rate-determining step, although this can be influenced by the choice of ligands on the palladium catalyst.

Below is an illustrative data table representing hypothetical relative energies for the key steps in a Suzuki coupling reaction, as might be determined by computational methods.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Aryl Halide + Organoboron + Pd(0) Catalyst)0
2Oxidative Addition Transition State+15
3Pd(II) Intermediate-5
4Transmetalation Transition State+10
5Aryl-Pd(II)-Aryl Intermediate-10
6Reductive Elimination Transition State+20
7Products (Biphenyl + Catalyst)-25

Note: These are representative values and would need to be calculated specifically for the "this compound" system.

Solvent Effects on Reactivity and Structure of this compound

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. Computational models can simulate these effects by treating the solvent either as a continuous dielectric medium (implicit solvation models) or by including individual solvent molecules in the calculation (explicit solvation models).

For reactions involving "this compound," such as its synthesis, the solvent can play several roles. In Suzuki coupling, a mixture of solvents, often including water, is used to facilitate the dissolution of both the organic and inorganic reagents. nih.gov Computational studies can help in understanding how different solvents stabilize or destabilize the various species in the catalytic cycle. For example, polar aprotic solvents might be expected to stabilize the charged intermediates and transition states in the reaction. acs.org

The solubility of substituted biphenyls is also a key property that can be investigated computationally. A phenomenological model has been applied to study the solubility of biphenyl compounds in methanol/water mixtures, separating solvent effects into general medium effects (solvophobic effect) and specific solvation effects. nih.gov Such models could be applied to "this compound" to predict its solubility in various solvent systems.

The following table illustrates how solvent polarity might be predicted to affect the rate of a hypothetical reaction involving the target compound.

SolventDielectric ConstantPredicted Relative Reaction Rate
Toluene2.41
Tetrahydrofuran (THF)7.65
Dimethylformamide (DMF)3720
Water8015 (may be affected by solubility)

Note: This table provides a qualitative prediction based on general principles of solvent effects.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Relevant to the Chemical Behavior of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are particularly valuable for predicting the properties of new or untested compounds.

For "this compound," a QSAR model could be developed to predict its potential toxicity. As a chlorinated biphenyl, it belongs to a class of compounds known for their environmental persistence and potential for adverse health effects. QSAR studies on polychlorinated biphenyls (PCBs) have successfully correlated molecular descriptors (such as hydrophobicity, electronic properties, and steric parameters) with their toxicity. sciencepublishinggroup.com For instance, the toxicity of PCBs has been linked to their ability to bind to the aryl hydrocarbon receptor (AhR). oup.com

A QSAR model for the toxicity of PCBs might take the following general form:

log(1/C) = a(logP) + b(ELUMO) + c(Steric_Parameter) + d

Where:

C is the concentration required for a specific biological effect.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

Steric_Parameter represents the size and shape of the molecule.

a, b, c, and d are constants determined by regression analysis of a training set of molecules with known activities.

QSPR models could be used to predict various physicochemical properties of "this compound," such as its boiling point, vapor pressure, and solubility. These properties are crucial for understanding its environmental fate and transport.

The following table provides examples of molecular descriptors that would be relevant for a QSAR/QSPR study of "this compound."

Descriptor TypeExample DescriptorRelevance
ElectronicDipole Moment, ELUMO, EHOMOReactivity, intermolecular interactions
StericMolecular Volume, Surface AreaReceptor binding, transport properties
TopologicalWiener Index, Connectivity IndicesOverall molecular shape and branching
HydrophobiclogPBioaccumulation, membrane permeability

By calculating these descriptors for "this compound" and inputting them into established QSAR/QSPR models for PCBs, it would be possible to estimate its potential toxicity and key physicochemical properties without the need for extensive experimental testing. nih.govsciencepublishinggroup.com

Advanced Spectroscopic and Crystallographic Research on 6 Chloro 1,1 Biphenyl 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

This section would delve into the precise molecular structure and behavior of 6-Chloro-[1,1'-biphenyl]-2-carbonitrile in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial ProximityAdvanced 2D NMR experiments are instrumental in unambiguously assigning the hydrogen (¹H) and carbon (¹³C) signals of the molecule.rsc.orgnih.govmsu.edu

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the proton network within each of the two phenyl rings. msu.edu

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. nih.govsigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. nih.govbmrb.io This would connect the carbonitrile carbon to adjacent protons and carbons, and more importantly, establish the connectivity across the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. bmrb.io For this molecule, NOESY data would be critical in determining the preferred rotational conformation (the dihedral angle between the two phenyl rings) in solution.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govuky.edu This technique would provide a wealth of information about the molecule's structure and its interactions with neighboring molecules in the crystal lattice.

Precise Bond Lengths, Bond Angles, and Torsion AnglesA successful crystallographic study would yield highly precise measurements of all bond lengths, bond angles, and torsion angles. This data would offer a definitive look at the molecular geometry. Of particular interest would be the C-C bond length between the phenyl rings and the torsion (dihedral) angle, which describes the twist between the two rings in the solid state. For comparison, the dihedral angle in [1,1'-biphenyl]-2,2'-dicarbonitrile (B1594224) is reported as 46.16 (3)°.rsc.org

Interactive Data Table: Hypothetical Crystallographic Data This table is a template illustrating the kind of data that would be presented. No actual data for this compound is available.

ParameterValue
Bond Length (C-Cl)Data Not Available
Bond Length (C≡N)Data Not Available
Bond Length (Inter-ring C-C)Data Not Available
Bond Angle (C-C-Cl)Data Not Available
Torsion Angle (Cl-C-C-C)Data Not Available

Crystal Packing Analysis and Intermolecular InteractionsThis analysis would focus on how the molecules arrange themselves in the crystal. The presence of a chlorine atom and a nitrile group would likely lead to specific non-covalent interactions.

Halogen Bonding: The electrophilic region on the chlorine atom could form attractive interactions with a nucleophilic atom on an adjacent molecule, such as the nitrogen of the nitrile group. researchgate.net

C-H···N Interactions: Hydrogen atoms on the phenyl rings could form weak hydrogen bonds with the nitrogen atom of the nitrile group on a neighboring molecule.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, which can have different properties. Research in this area would investigate whether this compound can form different polymorphs under various crystallization conditions.

Co-crystallization involves crystallizing the target compound with another molecule (a coformer) to create a new crystalline solid with potentially altered properties. Studies would explore the potential for this compound to form co-crystals, which are of significant interest in materials science and pharmaceuticals.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Vibrational Mode Analysis in Specific States

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, these techniques would provide a characteristic fingerprint based on its constituent chemical bonds and their arrangement.

Functional Group Analysis:

The key functional groups expected to exhibit characteristic vibrational frequencies are the nitrile group (C≡N), the carbon-chlorine bond (C-Cl), and the aromatic rings.

Nitrile (C≡N) Stretching: The C≡N triple bond typically shows a strong and sharp absorption band in the infrared spectrum, generally appearing in the range of 2220-2260 cm⁻¹. In Raman spectroscopy, this vibration also gives a distinct and often strong signal. The exact position can be influenced by the electronic effects of the substituents on the phenyl ring. For instance, in 2-chloro-6-methylbenzonitrile, the FT-IR spectrum has been recorded, and similar studies on other nitriles provide a basis for this prediction. researchgate.net The detection of chlorothalonil, which also contains C≡N bonds, by Surface-Enhanced Raman Spectroscopy (SERS) highlights the utility of Raman for identifying this functional group. nih.gov

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The intensity of this band can vary. In studies of chloroalkanes, C-Cl stretching vibrations are observed in this region. mdpi.com For chlorobiphenyls, characteristic peaks in the Raman spectra have been identified that can help distinguish between different isomers. researchgate.net

Aromatic C-H and C=C Stretching: The aromatic rings will give rise to several characteristic bands. The C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Vibrational Mode Analysis:

Predicted Vibrational Data

Functional Group **Predicted FTIR Frequency (cm⁻¹) ** **Predicted Raman Shift (cm⁻¹) ** Vibrational Mode
Nitrile (C≡N) 2220-2260 (strong, sharp) 2220-2260 (strong) Stretching
Aromatic C=C 1450-1600 (multiple bands) 1450-1600 (multiple bands) Ring Stretching
Aromatic C-H >3000 (multiple bands) >3000 (multiple bands) Stretching

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Research

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its fragmentation patterns, which can confirm its elemental composition and structure.

Exact Mass Determination:

The molecular formula of this compound is C₁₃H₈ClN. The exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

Calculated Exact Mass:

C₁₃: 13 * 12.000000 = 156.000000

H₈: 8 * 1.007825 = 8.062600

Cl³⁵: 1 * 34.968853 = 34.968853

N: 1 * 14.003074 = 14.003074

Total Exact Mass [M]⁺˙: 213.034527

HRMS would be able to measure this mass with high accuracy, typically within a few parts per million (ppm), thus confirming the elemental formula. The presence of chlorine would also be evident from the isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third of the molecular ion peak (containing ³⁵Cl).

Fragmentation Pathway Research:

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, initiated by the ionization of the molecule.

Loss of Chlorine: A common fragmentation pathway for chlorinated aromatic compounds is the loss of the chlorine radical (•Cl) or a chlorine atom, leading to a fragment ion at [M-Cl]⁺.

Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment at [M-HCN]⁺˙.

Cleavage of the Biphenyl Bond: The single bond connecting the two phenyl rings can cleave, leading to ions corresponding to the individual substituted phenyl rings.

Rearrangements: Complex rearrangements are also possible, leading to the formation of various smaller fragment ions.

Predicted HRMS Fragmentation Data

Ion Formula Predicted m/z Description
[M]⁺˙ C₁₃H₈ClN⁺˙ 213.0345 Molecular Ion
[M+2]⁺˙ C₁₃H₈³⁷ClN⁺˙ 215.0316 Isotope Peak
[M-Cl]⁺ C₁₃H₈N⁺ 178.0657 Loss of Chlorine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be influenced by the biphenyl core and the substituents.

Electronic Transitions:

The primary electronic transitions in this molecule would be π → π* transitions associated with the conjugated π-system of the biphenyl rings. The presence of the nitrile group also introduces the possibility of n → π* transitions, although these are often weaker.

π → π Transitions:* The biphenyl system gives rise to a strong absorption band, often referred to as the K-band, which is attributed to the conjugation between the two phenyl rings. The position of this band is sensitive to the substitution pattern.

n → π Transitions:* The nitrogen atom of the nitrile group has a lone pair of electrons (n), and a transition of one of these electrons to an antibonding π* orbital is possible. These transitions are typically of lower intensity compared to π → π* transitions.

Effects of Substitution and Steric Hindrance:

The substitution of the biphenyl system with a chlorine atom and a nitrile group will affect the position and intensity of the absorption bands. Generally, auxochromic groups can cause a bathochromic (red) shift to longer wavelengths. However, the ortho-substitution in this compound introduces significant steric hindrance. This steric strain forces the two phenyl rings to twist out of planarity, which reduces the extent of π-conjugation between them. This inhibition of resonance typically leads to a hypsochromic (blue) shift to shorter wavelengths and a decrease in the intensity of the main conjugation band, a phenomenon well-documented for ortho-substituted biphenyls. nih.gov Studies on various chlorinated biphenyls have shown that the introduction of two or more ortho-chlorine atoms results in a hypsochromic shift of the K-band. nih.gov

Predicted UV-Vis Absorption Data

Transition Type Predicted λₘₐₓ (nm) Description
π → π* (K-band) < 250 Due to steric hindrance, a hypsochromic shift is expected compared to unsubstituted biphenyl.
π → π* (Benzenoid) ~200-230 Transitions localized within the individual phenyl rings.

Chiroptical Spectroscopy of Chiral Derivatives or in Chiral Environments of this compound

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. For biphenyl derivatives, chirality can arise from restricted rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism.

Atropisomerism in Biphenyls:

For a biphenyl to be chiral and resolvable into stable enantiomers at room temperature, two conditions must be met:

There must be bulky substituents in the ortho positions (2, 2', 6, and 6') to restrict free rotation around the biphenyl C-C bond.

Neither of the phenyl rings can have a plane of symmetry in the plane of the ring. This means that the substituents on each ring at the ortho positions (and meta positions) must be different.

Chirality of this compound:

In the case of this compound, one phenyl ring is substituted with a chlorine atom at position 6 and a nitrile group at position 2. The other phenyl ring is unsubstituted. The presence of two different bulky groups (Cl and CN) in the ortho-positions of one ring relative to the other creates the potential for atropisomerism. The unsubstituted phenyl ring, however, possesses a plane of symmetry.

Chiroptical Spectroscopy:

If the enantiomers of this compound were separated, they would be expected to show equal and opposite signals in a CD spectrum. The CD spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions observed in the UV-Vis spectrum. The study of chiral derivatives or the interaction of this compound with a chiral environment could induce a preference for one atropisomeric conformation, which could then be studied by CD spectroscopy. nih.gov The synthesis and study of chiroptical properties of other chiral biphenyl systems have been reported, providing a framework for understanding the potential chiroptical behavior of this compound. stackexchange.comlibretexts.org

Synthetic Utility and Functionalization of 6 Chloro 1,1 Biphenyl 2 Carbonitrile

As a Key Building Block in Complex Organic Synthesis

6-Chloro-[1,1'-biphenyl]-2-carbonitrile serves as a crucial starting material or intermediate in the construction of more elaborate molecules, including polysubstituted aromatic systems and fused heterocyclic compounds. Its utility stems from the ability to transform both the chloro and nitrile moieties into a wide array of other functional groups.

While the term "dihydrogenation" can imply various transformations, in the context of this compound, it primarily refers to the reduction of the nitrile group or the hydrogenolysis of the carbon-chlorine bond.

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing a flexible, basic linker into the biphenyl (B1667301) structure. Alternatively, using milder reducing agents such as diisobutylaluminium hydride (DIBALH), the nitrile can be partially reduced to an imine, which is then hydrolyzed to yield an aldehyde. One study demonstrated the reduction of a similar biphenyl-2-carbonitrile derivative to the corresponding aldehyde in 74% yield using LiAlH₄. acs.org

Dechlorination: The chloro group can be removed via catalytic hydrogenolysis, a process where a C-Cl bond is cleaved and replaced with a C-H bond. This reaction is often carried out using a palladium catalyst (e.g., Pd on carbon) under a hydrogen atmosphere. This process effectively converts the molecule to [1,1'-biphenyl]-2-carbonitrile, which can be a target molecule itself or an intermediate for further reactions where the chloro group is not desired. The dechlorination of 2-chlorobiphenyl (B15942) has been studied using reactive activated carbon impregnated with palladized iron nanoparticles. nih.gov

These reduction pathways expand the synthetic utility of the parent molecule, providing access to aminomethyl, formyl, and dechlorinated biphenyl derivatives.

The true value of this compound as a building block is realized in its use as an intermediate for creating more complex, polysubstituted biphenyls and related fused systems. The presence of two distinct reactive sites allows for a programmed, stepwise introduction of new substituents.

A key application of 2-cyanobiphenyl derivatives is in the synthesis of phenanthridines, a class of nitrogen-containing fused rings found in many bioactive alkaloids and functional materials. mdpi.com The general strategy involves the conversion of the nitrile group to an isocyanide, which can then undergo radical-initiated or transition-metal-catalyzed cyclization to form the phenanthridine (B189435) core. researcher.lifebohrium.comrsc.org

Furthermore, the chloro group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. For instance, a rhodium(III)-catalyzed C-H Hiyama cross-coupling has been developed for the direct synthesis of biphenyl-2-carbonitrile derivatives. acs.org The halogenated products from such syntheses are explicitly primed for further functionalization. In one report, a bromo-substituted biphenyl-2-carbonitrile was successfully subjected to both Suzuki and Sonogashira cross-coupling reactions, affording tri-aryl and aryl-alkynyl products in excellent yields (94% and 96%, respectively). acs.org This demonstrates the capacity of halogenated biphenyl-2-carbonitriles to act as versatile platforms for constructing highly decorated biphenyl systems.

Derivatization Strategies Targeting the Nitrile Group of this compound

The nitrile group is a versatile functional group that can be converted into several other nitrogen-containing moieties or into carboxylic acid derivatives.

The electron-withdrawing nature of the nitrile group makes it susceptible to nucleophilic attack, enabling its conversion into various heterocycles and functional groups.

Imidates: The Pinner reaction is the classic method for converting nitriles to imidates (or imino esters). organic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). wikipedia.orgnih.gov The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol, ultimately forming a stable imidate hydrochloride salt, often called a Pinner salt. wikipedia.org

Amidines: Pinner salts (imidate hydrochlorides) are valuable intermediates themselves. They readily react with ammonia (B1221849) or amines to furnish amidines. wikipedia.orgnih.gov This two-step, one-pot sequence from a nitrile is a common and efficient method for amidine synthesis.

Tetrazoles: The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry. nih.gov 5-Substituted-1H-tetrazoles are synthesized from nitriles via a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). organic-chemistry.orgnih.gov The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or an amine salt. google.com A patent describes the synthesis of a complex tetrazole derivative from a 2'-cyanobiphenyl precursor using sodium azide and triethylamine (B128534) hydrochloride, highlighting the industrial relevance of this transformation. google.com

Table 1: Derivatization of the Nitrile Group
Target Functional GroupGeneral ReactionTypical ReagentsReference
ImidatePinner ReactionAlcohol (e.g., EtOH), Anhydrous HCl wikipedia.orgnih.gov
AmidineFrom ImidateAmine (e.g., NH₃, RNH₂) wikipedia.orgnih.gov
Tetrazole[3+2] CycloadditionSodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) or NH₄Cl organic-chemistry.orggoogle.com

The hydrolysis of the nitrile group provides a direct route to carboxylic acids and their ester derivatives.

Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.ukchemistrysteps.com Acid-catalyzed hydrolysis, using an aqueous acid like H₂SO₄ or HCl, proceeds via an intermediate amide and yields the free carboxylic acid and an ammonium (B1175870) salt. ucalgary.cabyjus.com Base-catalyzed hydrolysis, using an aqueous base like NaOH, also forms an intermediate amide but results in a carboxylate salt; a subsequent acidification step is required to obtain the free carboxylic acid. chemguide.co.ukchemistrysteps.com The conversion of a substituted biphenyl-2-carbonitrile to its corresponding carboxylic acid using sodium hydroxide (B78521) has been reported with a 75% yield. acs.org

Esters: Esters can be prepared by standard esterification of the carboxylic acid obtained from hydrolysis. Alternatively, esters can be synthesized directly from the nitrile via the Pinner reaction. Hydrolysis of the intermediate Pinner salt (imidate hydrochloride) under controlled, low pH conditions yields the ester directly. wikipedia.orgnih.gov

Table 2: Hydrolysis of the Nitrile Group
Target Functional GroupReaction TypeTypical ReagentsProduct FormedReference
Carboxylic AcidAcid HydrolysisH₂SO₄(aq) or HCl(aq), HeatR-COOH libretexts.orgbyjus.com
Carboxylate SaltBase HydrolysisNaOH(aq) or KOH(aq), HeatR-COO⁻Na⁺ chemguide.co.ukchemistrysteps.com
EsterFrom Pinner Intermediate1. Alcohol, HCl; 2. H₂OR-COOR' wikipedia.orgnih.gov

Derivatization Strategies Targeting the Chloro Group of this compound

The chloro substituent on the biphenyl ring is a prime site for modification via transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis for constructing C-C and C-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.com It is one of the most powerful methods for constructing biaryl and poly-aryl systems. uiowa.edunih.gov For this compound, a Suzuki coupling would allow the introduction of a third aryl or vinyl group at the 6-position, leading to highly substituted, sterically hindered terphenyl systems. The reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄). nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. nih.govsioc-journal.cn Applying this reaction to this compound would enable the introduction of primary or secondary amines, leading to aminobiphenyl derivatives that are important in pharmaceuticals and materials. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃). nih.govresearchgate.net

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes, to form a C(sp²)-C(sp) bond. This would install an alkynyl substituent at the 6-position of the biphenyl core. A successful Sonogashira coupling was demonstrated on a similar 2'-bromo-[1,1'-biphenyl]-2-carbonitrile substrate, yielding the desired product in 96% yield. acs.org

Table 3: Cross-Coupling Reactions at the Chloro Group
Reaction NameBond FormedCoupling PartnerTypical Catalytic SystemReference
Suzuki-MiyauraC-CAryl/Vinyl Boronic AcidPd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃) uiowa.edunih.gov
Buchwald-HartwigC-NAmine (R₂NH)Pd Catalyst, Phosphine Ligand, Strong Base nih.govresearchgate.net
SonogashiraC-C (alkynyl)Terminal AlkynePd Catalyst, Cu(I) co-catalyst, Base acs.org
NegishiC-COrganozinc ReagentPd or Ni Catalyst researchgate.net

Introduction of Carbon-Carbon Bonds via Cross-Coupling (e.g., further arylation, alkynylation)

The chlorine atom at the 6-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. wikipedia.org These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org

Further Arylation: A prominent application of this reactivity is in the synthesis of terphenyl and other poly-aryl systems. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method due to the mild reaction conditions and the commercial availability and stability of many boronic acids. rsc.org For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base would yield a 2-cyano-substituted terphenyl derivative. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency, especially with a sterically hindered substrate. rsc.org

Similarly, Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents) represent viable alternatives for introducing new aryl or vinyl groups at the 6-position.

Alkynylation: The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations in medicinal chemistry and materials science. This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 6-alkynyl-[1,1'-biphenyl]-2-carbonitrile can serve as a precursor to a variety of more complex structures.

Below is a representative table of potential cross-coupling reactions for the arylation and alkynylation of this compound.

Reaction Type Coupling Partner Catalyst System (Example) Potential Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃6-Aryl-[1,1'-biphenyl]-2-carbonitrile
StilleArylstannanePd(PPh₃)₄6-Aryl-[1,1'-biphenyl]-2-carbonitrile
NegishiArylzinc halidePd(OAc)₂, SPhos6-Aryl-[1,1'-biphenyl]-2-carbonitrile
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N6-Alkynyl-[1,1'-biphenyl]-2-carbonitrile

Introduction of Heteroatoms (e.g., oxygen, sulfur, nitrogen)

The chloro group at the 6-position can also be displaced by heteroatom nucleophiles, often through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), although the latter typically requires strong activation which may not be present in this substrate.

Introduction of Oxygen: The Buchwald-Hartwig amination protocol can be adapted for the formation of C-O bonds (etherification). By coupling this compound with an alcohol or a phenol (B47542) in the presence of a palladium or copper catalyst and a suitable base, a 6-alkoxy- or 6-aryloxy-[1,1'-biphenyl]-2-carbonitrile can be synthesized.

Introduction of Sulfur: Thiolation to introduce a sulfur-containing functional group can be achieved through similar palladium- or copper-catalyzed cross-coupling reactions with thiols or their corresponding salts. These thioether products can be valuable intermediates, for instance, for the synthesis of sulfoxides or sulfones with potential biological activity.

Introduction of Nitrogen: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The resulting 6-amino-[1,1'-biphenyl]-2-carbonitrile derivatives are important scaffolds in medicinal chemistry.

The following table summarizes potential reactions for the introduction of heteroatoms.

Heteroatom Reagent Reaction Type Potential Product
OxygenAlcohol/PhenolBuchwald-Hartwig C-O Coupling6-Alkoxy/Aryloxy-[1,1'-biphenyl]-2-carbonitrile
SulfurThiolBuchwald-Hartwig C-S Coupling6-(Alkyl/Aryl)thio-[1,1'-biphenyl]-2-carbonitrile
NitrogenAmine/AnilineBuchwald-Hartwig Amination6-(Alkyl/Aryl)amino-[1,1'-biphenyl]-2-carbonitrile

Functionalization of the Biphenyl Backbone of this compound

Beyond the manipulation of the existing functional groups, the aromatic rings of the biphenyl backbone can be further functionalized to create more complex and diverse molecular architectures.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent. wikipedia.org

In the case of this compound, the cyano group can potentially act as a directing group. However, the reactivity of organolithium reagents with the nitrile functionality itself is a competing pathway. A more effective approach would be the in-situ transformation of the cyano group into a more robust DMG, such as a tetrazole, or its prior conversion to a different DMG like an amide or an oxazoline.

Assuming a suitable DMG is in place at the 2-position, DoM would be expected to direct lithiation to the 3-position of the same phenyl ring. Subsequent reaction with an electrophile would introduce a substituent at this position. The choice of base and reaction conditions is critical to control the regioselectivity and avoid side reactions. nih.govbaranlab.org

Late-Stage Functionalization

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. wikipedia.org This approach is highly valuable in drug discovery and development as it allows for the rapid generation of analogues from a common advanced intermediate. wikipedia.orgacs.org this compound and its derivatives can serve as substrates for LSF reactions, targeting the C-H bonds of the biphenyl backbone.

Modern LSF methods often rely on transition metal-catalyzed C-H activation. Depending on the catalyst and directing group (if any), it may be possible to selectively functionalize specific C-H bonds on either of the phenyl rings. For example, iridium-catalyzed borylation can introduce a boronic ester group, which can then be used in subsequent cross-coupling reactions. Ruthenium-catalyzed ortho-alkenylation or acylation are other potential LSF transformations.

The inherent steric and electronic properties of this compound will influence the regioselectivity of these LSF reactions. The presence of the existing substituents will direct the incoming group to a specific position, although achieving high selectivity can be challenging.

Applications in Multi-Step Synthesis Toward Advanced Targets

The functionalized derivatives of this compound are valuable intermediates in the synthesis of more complex and advanced target molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to introduce diverse functionality onto this core structure opens up avenues to a wide range of applications.

For example, the terphenyl derivatives synthesized via cross-coupling reactions (see 6.3.1) can be precursors to novel liquid crystals or organic light-emitting diode (OLED) materials. The introduction of specific heteroatom-containing groups (see 6.3.2) can be a key step in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.

Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification. The carboxylic acid can be used in amide bond formation to link the biphenyl unit to other molecules, while the amine can be a handle for the construction of heterocyclic rings fused to the biphenyl system.

The strategic use of this compound and its derivatives allows for a modular approach to the synthesis of complex molecules, where different fragments can be introduced in a controlled manner to fine-tune the properties of the final target.

Catalytic Applications and Ligand Design Involving 6 Chloro 1,1 Biphenyl 2 Carbonitrile

Substrate in Catalytic Transformations

The functional groups on 6-Chloro-[1,1'-biphenyl]-2-carbonitrile—the chloro substituent and the nitrile group—serve as reactive handles for a variety of catalytic reactions. The chloro group is a classic participant in cross-coupling reactions, while the nitrile group can undergo transformations like hydration or hydrolysis.

The chloro group attached to the biphenyl (B1667301) system makes this compound a suitable electrophilic partner in numerous metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for creating new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. google.comresearchgate.net this compound can serve as the aryl chloride component, reacting with various boronic acids or esters to form more complex, poly-aryl systems. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base to activate the boronic acid. google.com The choice of ligand and base is crucial for achieving high yields, especially with potentially challenging substrates like chlorinated pharmaceuticals. youtube.com

Heck Reaction: The palladium-catalyzed Heck reaction couples aryl halides with alkenes to form substituted alkenes. chemguide.co.uklibretexts.org The chloro-substituent on the biphenyl framework allows this compound to be used as the aryl halide substrate in this transformation. The reaction proceeds via oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. commonorganicchemistry.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov this compound is a potential substrate for Sonogashira coupling, enabling the introduction of an alkynyl group at the position of the chlorine atom. While traditional methods require copper, copper-free versions have also been developed, broadening the reaction's applicability. scripps.edunih.gov

C-CN Bond Activation: While less common than C-Cl bond activation, the direct functionalization of the C-CN bond is an emerging area. Metal complexes can cleave the robust C-CN bond via oxidative addition, allowing the nitrile to act as a leaving group in cross-coupling reactions. nih.gov

Coupling ReactionTypical Catalyst/ReagentsProduct Type
Suzuki-Miyaura Pd Catalyst, Phosphine Ligand, Base, Boronic Acid/EsterPoly-aryl systems
Heck Pd Catalyst, Base, AlkeneSubstituted alkenes
Sonogashira Pd Catalyst, Cu(I) Co-catalyst, Base, Terminal AlkyneArylalkynes

The cyano group of this compound can be hydrated to the corresponding primary amide, 6-chloro-[1,1'-biphenyl]-2-carboxamide. This transformation is valuable as amides are important functional groups in pharmaceuticals and polymers. The reaction can be performed under acidic, basic, or metal-catalyzed conditions. researchgate.netnih.govnih.gov

Traditional methods involving strong acids (like HCl) or bases (like NaOH) often require harsh conditions, such as heating under reflux, which can lead to over-hydrolysis to the carboxylic acid. researchgate.netnih.gov Catalytic methods offer milder and more selective alternatives.

Enzymatic catalysis presents a green and highly selective option. For instance, studies on the hydrolysis of sterically similar nitriles, such as 2-chloro-2-phenylacetonitrile, using nitrilase enzymes have shown that significant amounts of the corresponding amide can be formed, with the ratio of amide to carboxylic acid being dependent on the substrate's electronic properties. rsc.org Specifically, electron-deficient substituents tend to favor amide formation. rsc.org This suggests that this compound could be a viable substrate for biotransformation to its amide derivative.

Hydrolysis ConditionReagentsPrimary Product
Acidic Dilute HCl, HeatCarboxylic Acid
Alkaline NaOH solution, HeatCarboxylate Salt
Enzymatic Nitrilase / Nitrile HydrataseAmide

Precursor for Ligand Synthesis in Homogeneous Catalysis

The rigid, sterically defined structure of this compound makes it an excellent scaffold for the synthesis of specialized ligands used in homogeneous catalysis. The ortho-substituents (chloro and cyano) create a twisted biphenyl system where rotation around the central C-C bond is restricted, a key feature for developing atropisomeric chiral ligands.

Biaryl phosphines are a dominant class of ligands in catalysis. nih.gov The this compound backbone can be functionalized to produce novel phosphine ligands. A common synthetic strategy involves the substitution of the chloro group with a phosphine moiety. This can be achieved by reacting a nucleophilic phosphorus source, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), with the aryl chloride. libretexts.org Alternatively, the aryl chloride can be converted into an organolithium or Grignard reagent, which is then quenched with an electrophilic phosphorus source like chlorodiphenylphosphine (B86185) (ClPPh₂). nih.gov Given the challenges associated with phosphine synthesis, such as oxidation, these reactions are typically performed under inert conditions, or the phosphine is temporarily protected as a more stable phosphine-borane complex or phosphine oxide. libretexts.orgnih.gov

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands that often form highly stable and active metal complexes. The this compound scaffold can be derivatized to form precursors for NHC ligands, typically imidazolium (B1220033) or imidazolinium salts. A plausible synthetic route would involve the chemical transformation of the nitrile and chloro groups into functionalities required for building the heterocyclic ring. For example, the nitrile group could be reduced to an aminomethyl group (-CH₂NH₂). This amine, along with a second amine introduced by substituting the chloro group, could then undergo condensation with a glyoxal (B1671930) derivative and cyclization to form the core NHC precursor structure. The synthesis of NHC-metal complexes can proceed through various routes, including the reaction of a preformed free carbene or, more commonly, by in-situ deprotonation of the azolium salt precursor in the presence of a metal complex.

The most significant potential of this compound in ligand design lies in the creation of atropisomeric chiral ligands. The steric hindrance caused by the ortho-substituents restricts free rotation around the biphenyl C-C bond, leading to stable, separable enantiomers (atropisomers). This principle is the basis for many "privileged ligands" in asymmetric catalysis.

The synthesis of such ligands from this precursor would involve several key steps:

Functional Group Transformation: The chloro and/or cyano groups are converted into the desired coordinating atoms, such as phosphines or amines.

Resolution: The racemic mixture of the functionalized biphenyl atropisomers is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Ligand Formation: The separated, enantiopure precursors are then used to complete the synthesis of the final chiral ligand.

For example, a chiral phosphine ligand could be synthesized by first converting the nitrile to a different functional group, followed by phosphination of the chloro-position, and then resolving the resulting racemic phosphine oxide. Subsequent reduction would yield the enantiopure atropisomeric phosphine ligand. The resulting C₂-symmetric or non-symmetric chiral ligands can be applied in a wide range of enantioselective transformations.

Heterogeneous Catalysis Involving Derivatives of this compound

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Typically, this involves immobilizing a catalytically active species onto a solid support.

Derivatives of this compound could be envisioned as ligands for metal catalysts that are then immobilized on a solid support. The biphenyl structure provides a rigid backbone, which is a desirable feature in ligand design. The nitrile and chloro groups offer sites for further functionalization, which could be used to anchor the molecule to a support material like silica, alumina, or a polymer resin.

For example, palladium catalysts supported on functionalized polymers have been used for Suzuki cross-coupling reactions to synthesize biphenyl derivatives. acs.org A derivative of this compound could potentially be incorporated into such a polymeric support to create a heterogeneous catalyst.

The environmental remediation of polychlorinated biphenyls (PCBs) provides another context for heterogeneous catalysis involving related structures. Studies have shown the catalytic hydro-dechlorination of chlorobiphenyls using metal catalysts under mild conditions. nih.gov While the goal of these studies is the degradation of the chlorinated biphenyl, the principles of catalytic activation of the C-Cl bond are relevant.

The synthesis of biphenyl-2-carbonitrile derivatives is often achieved through palladium-catalyzed C-H bond activation, where the cyano group acts as a directing group. acs.org This synthetic handle could be used to create more complex derivatives of this compound that are then immobilized.

Below is a table summarizing potential research directions for the catalytic applications of derivatives of this compound, based on the catalytic roles of similar structures.

Catalytic ApproachPotential Derivative/ApplicationRationale
Organocatalysis Chiral amine or phosphine derivativesThe biphenyl scaffold can provide a chiral environment for asymmetric catalysis. rsc.org
Halogen-bonding catalystsThe chlorine atom could act as a halogen bond donor to activate substrates. nih.gov
Heterogeneous Catalysis Immobilized metal complexesThe molecule could be functionalized to act as a ligand for a metal center, then anchored to a solid support for easy separation and reuse.
Functionalized polymer supportsDerivatives could be incorporated into a polymer matrix to create a robust heterogeneous catalyst. acs.org

It is important to reiterate that these are postulated applications based on the chemical functionalities of this compound and the established principles of catalysis. Further research would be necessary to synthesize the proposed derivatives and evaluate their catalytic activity.

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